2-(Propan-2-yloxy)naphthalene-1-boronic acid
Overview
Description
2-(Propan-2-yloxy)naphthalene-1-boronic acid is an organic compound with the molecular formula C13H15BO3. It is a boronic acid derivative featuring a naphthalene ring substituted with a propan-2-yloxy group and a boronic acid group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Propan-2-yloxy)naphthalene-1-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in many synthetic pathways, leading to a wide variety of organic compounds .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a diverse range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(Propan-2-yloxy)naphthalene-1-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors .
One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of therapeutic agents targeting proteases involved in various diseases . Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, by inhibiting serine proteases, this compound can impact processes such as cell proliferation, apoptosis, and inflammation .
In cancer cells, the inhibition of proteases by this compound can lead to reduced tumor growth and metastasis. This compound has also been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of the compound can react with nucleophilic groups such as hydroxyl and amino groups, leading to the formation of stable covalent adducts. This interaction is particularly important in the inhibition of enzymes, where this compound can bind to the active site and prevent substrate binding and catalysis .
Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. The compound is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous inhibition of proteases can result in sustained changes in cell signaling pathways and gene expression, ultimately affecting cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including off-target interactions and adverse effects on normal cellular processes .
Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic effect. Beyond this threshold, increasing the dosage may not result in proportional increases in efficacy and may instead lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities .
Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. This can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms .
Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can be affected by factors such as binding to specific proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals and binding interactions .
For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method is the borylation of 2-(Propan-2-yloxy)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yloxy)naphthalene-1-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Propan-2-yloxy)naphthalene-1-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- Naphthalene-1-boronic acid
- 2-(Prop-2-yn-1-yloxy)naphthalene
Comparison: 2-(Propan-2-yloxy)naphthalene-1-boronic acid is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and solubility compared to other naphthalene boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDICWVRLAXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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